2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C8H9N5O2S It is a derivative of benzenesulfonamide, featuring a tetrazole ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . This method can be adapted to produce derivatives by starting from different substituted amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the tetrazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(1H-tetrazol-1-yl)aniline: Similar structure but with an aniline group instead of a sulfonamide group.
2-methyl-5-(1H-tetrazol-1-yl)benzoic acid: Features a carboxylic acid group instead of a sulfonamide group.
Di(1H-tetrazol-5-yl)methanone oxime: Contains two tetrazole rings and is used in energetic materials.
Uniqueness
2-methyl-5-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group. This structure imparts specific chemical properties, such as high thermal stability and the ability to participate in a wide range of chemical reactions. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C8H9N5O2S |
---|---|
Molecular Weight |
239.26 g/mol |
IUPAC Name |
2-methyl-5-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-6-2-3-7(13-5-10-11-12-13)4-8(6)16(9,14)15/h2-5H,1H3,(H2,9,14,15) |
InChI Key |
AMDNDMJLUPJWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N |
Origin of Product |
United States |
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